molecular formula C17H16BrFO B1293212 4'-Bromo-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone CAS No. 898779-67-4

4'-Bromo-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone

Cat. No.: B1293212
CAS No.: 898779-67-4
M. Wt: 335.2 g/mol
InChI Key: WJJBQZVMJANHNZ-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₇H₁₅BrFO, with a molecular weight of 334.21 g/mol. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials science research, where halogenated ketones serve as intermediates for complex molecules .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBQZVMJANHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644857
Record name 1-(4-Bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-67-4
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

One common synthetic route involves Friedel-Crafts acylation:

  • Starting Materials :

    • 3,4-dimethylbenzene (also known as pseudocumene)
    • 4-bromobenzoyl chloride
    • 2-fluoropropiophenone
  • Catalyst : Aluminum chloride (AlCl₃)

  • Solvent : Anhydrous dichloromethane or chloroform

  • Reaction Conditions : The reaction is typically conducted under anhydrous conditions at temperatures ranging from 0 to 5°C.

The mechanism involves the formation of an acylium ion intermediate that reacts with the aromatic ring of 3,4-dimethylbenzene to yield the desired product.

Halogenation Reactions

Halogenation is another critical step in synthesizing this compound:

  • Bromination :

    • The bromination of 3-(3,4-dimethylphenyl)propiophenone can be achieved using HBr in the presence of hydrogen peroxide (H₂O₂) under controlled temperatures (0–5°C). This ensures regioselectivity at the 4' position.
  • Fluorination :

    • Fluorination may employ potassium fluoride (KF) or Selectfluor® in aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to enhance control over reaction conditions and improve yields. Automated systems facilitate precise reagent addition and catalyst management, leading to increased efficiency.

Summary of Reaction Conditions

Method Starting Materials Catalyst Solvent Temperature
Friedel-Crafts Acylation 3,4-dimethylbenzene, 4-bromobenzoyl chloride Aluminum chloride Anhydrous dichloromethane 0-5 °C
Bromination 3-(3,4-dimethylphenyl)propiophenone HBr/H₂O₂ - 0-5 °C
Fluorination - KF or Selectfluor DMF 80-100 °C

Types of Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.

  • Reduction : The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution : The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction Type Reagents Used Conditions
Oxidation Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) Acidic medium
Reduction Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) Anhydrous solvent
Substitution Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu) Base conditions

Major Products from Reactions

  • Oxidation Product : Formation of 4'-Bromo-3-(3,4-dimethylphenyl)-2'-fluorobenzoic acid.

  • Reduction Product : Formation of 4'-Bromo-3-(3,4-dimethylphenyl)-2'-fluoropropanol.

  • Substitution Products : Derivatives with different substituents replacing the bromine or fluorine atoms.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluorobenzoic acid.

    Reduction: Formation of 4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropanol.

    Substitution: Formation of derivatives with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the manufacture of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone (CAS: 1057678-47-3)
  • Molecular Formula : C₁₇H₁₅BrFO
  • Structural Difference : The 3,4-dimethylphenyl group is replaced with a 2,4-dimethylphenyl substituent.
  • This compound is listed as a discontinued product, suggesting challenges in synthesis or stability .
4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone (CAS: 951886-12-7)
  • Molecular Formula : C₁₇H₁₅BrFO
  • Structural Difference : The 3,4-dimethylphenyl group is replaced with a 2,6-dimethylphenyl group.
  • Impact: The para-methyl groups (2,6-positions) create a highly symmetrical but sterically crowded environment, which may hinder crystal packing or interaction with biological targets.

Halogenation Pattern Variants

3'-Bromo-3-(2,3-dimethylphenyl)propiophenone (CAS: Not explicitly provided, see )
  • Molecular Formula : C₁₇H₁₆BrO
  • Structural Difference : Bromine is at the 3' position instead of 4', and fluorine is absent.
  • Impact : The lack of fluorine reduces electronegativity, altering dipole moments and solubility. Bromine at the 3' position may shift electronic effects in the aromatic ring, influencing reactivity in cross-coupling reactions .
4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone (CAS: 898750-82-8)
  • Molecular Formula : C₁₅H₁₀BrClF₂O
  • Structural Difference : The 3,4-dimethylphenyl group is replaced with a 3-chloro-5-fluorophenyl group, and an additional fluorine is present at 3'.
  • This could make the compound more reactive in nucleophilic additions .

Functional Group Modifications

3-(4-Bromophenyl)-4'-fluoropropiophenone (Referenced in )
  • Molecular Formula : C₁₅H₁₂BrFO
  • Structural Difference : The 3,4-dimethylphenyl group is replaced with a 4-bromophenyl group.
  • Impact : The additional bromine on the phenyl ring increases molecular weight (MW: 317.16 g/mol ) and may enhance halogen bonding interactions in crystal structures or receptor binding .
4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS: 107028-32-0)
  • Molecular Formula : C₁₄H₁₀BrFO
  • Structural Difference: The propiophenone backbone is shortened to acetophenone, with fluorine at the 4-position of the second phenyl ring.
  • The XLogP3 value of 4.0 (vs. ~4.5 for the target compound) suggests slightly lower hydrophobicity .

Key Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Discontinued?
Target Compound - C₁₇H₁₅BrFO 334.21 4'-Br, 2'-F, 3-(3,4-dimethylphenyl) No
4'-Br-3-(2,4-dimethylphenyl)-2'-F-propiophenone 1057678-47-3 C₁₇H₁₅BrFO 334.21 4'-Br, 2'-F, 3-(2,4-dimethylphenyl) Yes
4'-Br-3-(2,6-dimethylphenyl)-2'-F-propiophenone 951886-12-7 C₁₇H₁₅BrFO 334.21 4'-Br, 2'-F, 3-(2,6-dimethylphenyl) Yes
3'-Br-3-(2,3-dimethylphenyl)propiophenone - C₁₇H₁₆BrO 307.21 3'-Br, 3-(2,3-dimethylphenyl) No

Biological Activity

4'-Bromo-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone, with the molecular formula C17H16BrFO and a molecular weight of 335.22 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C17H16BrFO
  • CAS Number : 898779-67-4
  • Molecular Weight : 335.22 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of chalcones, similar in structure to this compound, exhibit significant antimicrobial properties. The presence of halogen substituents, such as bromine and fluorine, can enhance the lipophilicity and electrophilicity of the compounds, thereby improving their interaction with microbial targets.

Key Findings:

  • Compounds with similar structures have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
  • For instance, modifications in substituents can lead to a complete loss of antimicrobial activity (MIC > 64 µg/mL) when compared to compounds with more favorable substitutions .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound's structural features suggest it may interact with cancer cell lines effectively.

In Vitro Studies:

  • Caco-2 Cells : A study reported that certain chalcone derivatives significantly decreased the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .
  • A549 Cells : Other derivatives showed variable activity against A549 cells, indicating a structure-dependent anticancer efficacy. For example, some compounds demonstrated enhanced activity against Caco-2 cells while showing reduced effects on A549 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be elucidated through its structure-activity relationship. The presence of specific functional groups plays a crucial role in determining its efficacy against various biological targets.

Substituent TypeEffect on Activity
BromineEnhances electrophilicity
FluorineImproves lipophilicity
Methyl GroupsCan enhance or diminish activity depending on position

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various substituted chalcones, the introduction of halogen groups was shown to significantly enhance antimicrobial activity against resistant strains such as S. aureus and E. faecium .
  • Anticancer Potential : A series of experiments highlighted that compounds structurally related to this compound exhibited promising anticancer activities against both Caco-2 and A549 cell lines, with varying degrees of effectiveness based on structural modifications .

Q & A

Q. What are the optimal synthetic routes for 4'-bromo-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves bromination and fluorination of a propiophenone precursor. For example, bromination of 3-(3,4-dimethylphenyl)propiophenone using HBr/H₂O₂ under controlled temperatures (0–5°C) ensures regioselectivity at the 4' position . Fluorination may employ KF or Selectfluor® in aprotic solvents (e.g., DMF) at 80–100°C. Stirring method (top stirrer vs. magnetic) and H₂O₂ addition rate are critical to avoid side reactions (e.g., over-bromination) and ensure reproducibility . Purity is validated via HPLC (≥98%) and NMR (absence of residual solvents like chloroform).

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?

Answer: X-ray crystallography (using SHELX programs ) confirms the 3-(3,4-dimethylphenyl) and 2'-fluoro substituents. For ambiguous cases, NOESY NMR identifies spatial proximity between aromatic protons (e.g., 3,4-dimethylphenyl CH₃ and adjacent H). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₇H₁₅BrFO: calc. 341.03, obs. 341.02 ± 0.01) . IR spectroscopy detects carbonyl (C=O stretch ~1680 cm⁻¹) and C-Br (~600 cm⁻¹).

Advanced Research Questions

Q. How do electronic effects of the 4'-bromo and 2'-fluoro substituents influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing bromo and fluoro groups activate the propiophenone core for Suzuki-Miyaura couplings. Density functional theory (DFT) calculations show reduced electron density at the carbonyl carbon (Mulliken charge: +0.32 vs. +0.18 in non-halogenated analogs), enhancing electrophilicity for nucleophilic attacks . Experimental Pd(PPh₃)₄-mediated coupling with phenylboronic acid yields 85% biaryl product vs. 60% for non-brominated analogs. Fluorine’s ortho-directing effect stabilizes transition states via σ-hole interactions .

Q. What contradictions exist in reported biological activities of analogs, and how can they be addressed experimentally?

Answer: Contradictory enzyme inhibition data (e.g., IC₅₀ for COX-2: 1.2 µM vs. 3.5 µM in similar derivatives ) may arise from assay conditions (e.g., buffer pH, enzyme source). To resolve:

  • Standardize assays using recombinant enzymes (e.g., human COX-2 vs. murine).
  • Perform molecular docking to compare binding modes (e.g., halogen-π interactions with Phe residues).
  • Validate via isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

Answer: Use EPI Suite™ to estimate biodegradability (BIOWIN model: score <2.1 indicates persistence) . Toxicity prediction:

  • Ecotoxicity: ECOSAR classifies it as "toxic to aquatic organisms" (LC₅₀ for fish: 0.8 mg/L).
  • Human health: ADMET predictors highlight hepatotoxicity risk (CYP3A4 inhibition >70% at 10 µM) . Experimental validation via Ames test (mutagenicity) and zebrafish embryo toxicity (LC₅₀) is recommended.

Q. What strategies mitigate crystallization challenges during scale-up synthesis?

Answer: Crystallization issues (e.g., polymorphic forms) are addressed via:

  • Solvent screening: Ethyl acetate/hexane (1:3) yields monoclinic crystals (SHELXL refinement: R-factor <0.05) .
  • Seeding: Add pre-formed crystals to supersaturated solutions.
  • Temperature gradients: Slow cooling (1°C/min) from 60°C to 25°C improves crystal size/distribution .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage protocols?

Answer: Stability studies (25°C, 40%–75% RH):

  • Acidic conditions (pH 2): Degradation to 3-(3,4-dimethylphenyl)propiophenone (t₁/₂ = 48 hrs).
  • Basic conditions (pH 10): Rapid hydrolysis (t₁/₂ = 6 hrs) .
    Recommendation: Store at −20°C in amber vials under N₂ atmosphere; monitor via LC-MS every 6 months.

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